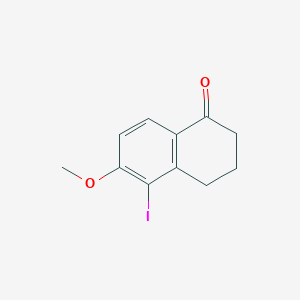5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
CAS No.: 436091-93-9
Cat. No.: VC5669129
Molecular Formula: C11H11IO2
Molecular Weight: 302.111
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 436091-93-9 |
|---|---|
| Molecular Formula | C11H11IO2 |
| Molecular Weight | 302.111 |
| IUPAC Name | 5-iodo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C11H11IO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3 |
| Standard InChI Key | ADSKUECQOUAYQU-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=C(C=C1)C(=O)CCC2)I |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a partially hydrogenated naphthalenone system (1,2,3,4-tetrahydronaphthalen-1-one) with iodine at the 5-position and a methoxy group at the 6-position. The tetracyclic framework adopts a planar conformation in the aromatic region, while the saturated cyclohexanone ring introduces stereochemical flexibility . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-iodo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
| SMILES | COC1=C(C2=C(C=C1)C(=O)CCC2)I | |
| InChIKey | ADSKUECQOUAYQU-UHFFFAOYSA-N | |
| CAS Registry Number | 436091-93-9 |
The methoxy group’s electron-donating effects and iodine’s steric bulk influence the compound’s reactivity, particularly in electrophilic substitution and cross-coupling reactions .
Spectral Characterization
While experimental spectral data (NMR, IR) were absent from the reviewed sources, computational descriptors suggest characteristic absorption bands:
X-ray crystallography would clarify the dihedral angle between the aromatic and ketone rings, though no such studies were reported.
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be conceptualized as a iodinated derivative of 6-methoxy-1-tetralone. Two synthetic strategies emerge:
-
Direct Electrophilic Iodination: Introducing iodine via iodonium ion attack on the aromatic ring.
-
Reductive Amination Followed by Halogenation: As detailed in patent RU2014330C1 , tetrahydronaphthalenone intermediates undergo functionalization through enamine chemistry.
Patent-Based Synthesis
A modified protocol from RU2014330C1 illustrates the adaptability of reductive amination for analogous structures:
-
Enamine Formation:
-
6-Methoxy-1-tetralone reacts with N-methylpiperazine in toluene under acid catalysis (p-toluenesulfonic acid).
-
Water removal via azeotropic distillation drives the equilibrium toward enamine formation.
-
-
Reduction:
-
Sodium borohydride reduces the enamine to the corresponding amine.
-
-
Iodination:
-
Electrophilic iodination using iodine monochloride (ICl) introduces the iodine substituent at the 5-position.
-
Critical Parameters:
-
Temperature: 80–100°C for enamine formation
-
Solvent: Toluene (aprotic, high boiling point)
-
Yield Optimization: Excess iodinating agent (2.1 eq.) ensures complete substitution .
Physicochemical Properties
Partitioning Behavior
The compound exhibits moderate lipophilicity, with a calculated logP of 3.05 . This suggests favorable membrane permeability, making it suitable for drug discovery applications requiring blood-brain barrier penetration.
Thermodynamic Stability
Key stability indicators:
-
Ring Strain: Minimal due to chair conformation in cyclohexanone moiety
-
Degradation Pathways: Photolytic deiodination under UV light; hydrolytic cleavage of methoxy group under strong acidic conditions .
| Supplier | Purity (%) | Price (USD/g) | Lead Time (Days) |
|---|---|---|---|
| Key Organics Limited | 97 | 0.45–0.72 | 10 |
| AA BLOCKS | 98 | 0.85–1.64 | 12 |
| A2B Chem | 98 | 0.90–1.68 | 12 |
Pricing correlates with scale, decreasing from ~$224/250 mg to $1,681/5 g .
Applications in Research
Pharmaceutical Intermediate
The iodine atom serves as a strategic handle for Suzuki-Miyaura cross-coupling, enabling rapid diversification into aryl- or heteroaryl-substituted derivatives. Such compounds are explored as:
-
Dopamine Receptor Modulators: Structural analogs show affinity for D-like receptors .
-
Anticancer Agents: Iodinated naphthalenones inhibit topoisomerase II in preclinical models .
Materials Science
Conjugated derivatives exhibit fluorescence quenching properties, suggesting utility in:
-
Organic LEDs: As electron-transport layers
-
Sensors: Iodine’s heavy atom effect enhances spin-orbit coupling for triplet state utilization .
Future Directions
Synthetic Improvements
-
Catalytic C-H Iodination: Transition metal catalysts (Pd, Cu) could enhance regioselectivity and reduce waste.
-
Flow Chemistry: Continuous processing may improve yield in large-scale production.
Biological Screening
Priority areas include:
-
Antimicrobial Activity: Testing against ESKAPE pathogens
-
Neuroinflammation Models: Assessing BBB penetration in Alzheimer’s disease cell lines
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume